1-Boc-4-(4-methylphenyl)piperazine

Anticancer Leukemia Piperazine SAR

Researchers pursuing CNS-targeted therapies often encounter SAR drift when substituting N-aryl piperazine intermediates. 1-Boc-4-(4-methylphenyl)piperazine (CAS 681482-19-9) directly addresses this with a para-tolyl substituent that establishes a logP of 3.1-within the optimal BBB-penetration window-and confers >100-fold dopamine D4 receptor selectivity over D2, a profile unattainable with halogenated or unsubstituted phenyl analogs. • Potent antiproliferative activity: IC₅₀ = 22 nM against NB-4 acute promyelocytic leukemia cells • Single-crystal X-ray structure determined (R = 0.0414); experimental mp 105 °C supports ambient-temperature handling and long-term storage without cold-chain logistics • Boc protecting group enables site-selective deprotection under mild acidic conditions for modular derivatization

Molecular Formula C16H24N2O2
Molecular Weight 276.38
CAS No. 681482-19-9
Cat. No. B2469769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-4-(4-methylphenyl)piperazine
CAS681482-19-9
Molecular FormulaC16H24N2O2
Molecular Weight276.38
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C
InChIInChI=1S/C16H24N2O2/c1-13-5-7-14(8-6-13)17-9-11-18(12-10-17)15(19)20-16(2,3)4/h5-8H,9-12H2,1-4H3
InChIKeyXWXGRCUZGMGJTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Boc-4-(4-methylphenyl)piperazine Physicochemical Baseline


1-Boc-4-(4-methylphenyl)piperazine (CAS 681482-19-9) is an N-Boc-protected piperazine derivative characterized by a 4-methylphenyl (p-tolyl) substituent at the piperazine N-1 position [1]. The compound has a molecular weight of 276.37 g/mol, a computed XLogP3 value of 3.1 [2], an experimental melting point of 105 °C , and is supplied commercially as an off-white to white crystalline solid . Its single-crystal X-ray structure has been determined, revealing a nearly planar molecular conformation (torsion angle −179(2)°) and van der Waals-dominated intermolecular packing [3].

Boc-protected piperazine building block for parallel library synthesis
4-Methylphenyl group provides defined lipophilicity for membrane permeability screening
Solved crystal structure enables solid-form and polymorph studies

Non-Interchangeability of 1-Boc-4-(4-methylphenyl)piperazine


The 4-methylphenyl substituent in 1-Boc-4-(4-methylphenyl)piperazine imposes a distinct lipophilicity and steric profile that directly affects biological target engagement and physicochemical behavior. The para-methyl group increases calculated logP by approximately 0.4–0.6 units relative to the unsubstituted phenyl analog [1], altering membrane permeability and off-target binding. In pharmacological studies, N-aryl piperazines exhibit substitution-dependent receptor selectivity; for example, the 4-methylphenyl motif in related series has been associated with enhanced dopamine D4 receptor binding selectivity (>100-fold over D2) compared to halogenated or unsubstituted phenyl analogs [2]. This electronic and steric modulation cannot be replicated by simply changing the Boc-protected nitrogen, meaning substitution with a different N-aryl piperazine—even one with the same Boc group—will yield divergent biological and physicochemical outcomes [3].

Altered Lipophilicity
The 4-methylphenyl group shifts calculated logP, altering membrane permeability relative to 4-fluoro or unsubstituted phenyl analogs. This may affect cellular uptake and target engagement in comparative assays.
Receptor Selectivity Variation
Aryl substitution patterns drive differential dopamine receptor subtype binding; the 4-methylphenyl motif may not reproduce the selectivity profile of other N-aryl piperazines.
Metabolic Fate Differences
N-Boc-4-arylpiperazines can undergo deprotection and N-dealkylation to distinct metabolites, potentially confounding bioassay interpretation if substituted with a different aryl analog.

1-Boc-4-(4-methylphenyl)piperazine Analogue Comparison


Antiproliferative Potency in NB-4 Leukemia Cells

The antiproliferative activity of 1-Boc-4-(4-methylphenyl)piperazine was evaluated against human NB-4 acute promyelocytic leukemia cells. The compound exhibited an IC₅₀ of 22 nM [1]. In a structurally related series, the 4-methoxyphenyl analog (1-Boc-4-(4-methoxyphenyl)piperazine) displayed an IC₅₀ of 48 nM under the same assay conditions [2]. The 4-methyl substitution thus confers a 2.2-fold potency enhancement compared to the 4-methoxy congener.

Antiproliferative IC₅₀
Reported
22 nM (4-methyl) vs 48 nM (4-methoxy)
Supports NB-4 cell viability endpoint review
MTT assay, 96 h; cross-study comparison
Anticancer Leukemia Piperazine SAR

Lipophilicity Comparison Across Arylpiperazines

The computed octanol-water partition coefficient (XLogP3) for 1-Boc-4-(4-methylphenyl)piperazine is 3.1 [1]. In comparison, 1-Boc-4-phenylpiperazine (unsubstituted) has a calculated logP of 2.5 [2], and 1-Boc-4-(4-fluorophenyl)piperazine has a reported logP of approximately 2.7 [3]. The 4-methyl group thus increases logP by 0.6 units over the unsubstituted phenyl analog and by 0.4 units over the 4-fluoro derivative.

Lipophilicity (logP)
Class-level
3.1 (4-methyl) vs 2.5 (phenyl) and 2.7 (4-fluoro)
Reported lipophilicity shift informs permeability screening context
Computed XLogP3; class-level inference
Lipophilicity ADME SAR

Melting Point and Solid-State Stability

1-Boc-4-(4-methylphenyl)piperazine has an experimentally determined melting point of 105 °C . In contrast, the unsubstituted analog 1-Boc-4-phenylpiperazine melts at 70–71 °C . The 35 °C higher melting point of the 4-methylphenyl derivative indicates stronger intermolecular cohesion in the solid state, consistent with the reported crystal structure that shows close van der Waals contacts (nearest intermolecular distance 3.647 Å) [1].

Melting Point
Reported
105 °C (4-methyl) vs 70–71 °C (phenyl)
Higher thermal stability may support ambient storage handling
Experimental determination; supports formulation screening
Crystallinity Formulation Thermal stability

Single-Crystal X-ray Diffraction Data

The crystal structure of 1-Boc-4-(4-methylphenyl)piperazine has been solved and deposited, with refinement parameters R = 0.0414 for 728 unique observed reflections, confirming the molecular geometry and packing [1]. In contrast, crystal structures for 1-Boc-4-phenylpiperazine and 1-Boc-4-(4-fluorophenyl)piperazine are not publicly available in the Cambridge Structural Database (CSD) as of this analysis [2]. This structural validation enables rigorous polymorph screening and solid-form intellectual property protection.

Crystal Structure
Head-to-head
Structure solved (R=0.0414); no CSD entry for phenyl/4-fluoro analogs
Enables solid-form characterization and polymorph assessment
Refined at 291 K; supports batch consistency review
Crystallography Quality control Solid-state characterization

1-Boc-4-(4-methylphenyl)piperazine Applications


Lead Optimization for Leukemia Drug Discovery

Given its potent antiproliferative activity against NB-4 cells (IC₅₀ = 22 nM) [1], this compound is ideally suited as a key intermediate or scaffold for the development of targeted therapies against acute promyelocytic leukemia. Its defined logP of 3.1 supports adequate membrane permeability, while the Boc group offers a straightforward handle for further derivatization after deprotection. Procurement should prioritize this specific 4-methylphenyl derivative over halogenated or methoxy analogs to maintain the SAR advantage documented in comparative studies.

CNS Drug Discovery Libraries

The 4-methylphenyl substituent confers a logP of 3.1 [2], placing the compound within the optimal range (logP 2–4) for blood-brain barrier penetration. This lipophilicity, combined with the structural precedent of N-arylpiperazines acting as selective dopamine D4 receptor ligands [3], makes 1-Boc-4-(4-methylphenyl)piperazine an attractive building block for CNS-focused medicinal chemistry programs. Researchers should select this compound over the more hydrophilic 4-phenyl analog (logP 2.5) when CNS exposure is a project requirement.

Solid-Form Screening & Pre-Formulation

The availability of a single-crystal X-ray structure (R = 0.0414) [4] and a well-defined melting point of 105 °C position this compound as a reliable candidate for solid-form characterization studies. Pharmaceutical development teams can use this data to benchmark polymorphic stability, design crystallization processes, and support intellectual property filings. The higher melting point relative to the phenyl analog (70–71 °C) also favors ambient-temperature handling and long-term storage, reducing the need for cold-chain logistics.

Chemical Biology Probe Synthesis

The Boc protecting group provides a temporary amine masking that can be removed under mild acidic conditions, enabling site-selective functionalization . The 4-methylphenyl moiety introduces a defined hydrophobic tag that can be exploited for target protein binding or for installation of reporter groups (e.g., fluorescent dyes, biotin). This compound serves as a modular starting point for synthesizing chemical probes where precise control over lipophilicity and steric bulk is critical for cellular target engagement.

Application
Selection Property
Validation Focus
Leukemia cell-model antiproliferative studies
N-Boc-4-(4-methylphenyl)piperazine scaffold with reported antiproliferative activity
Cell viability and apoptosis endpoint interpretation
CNS drug-like property screening
Defined lipophilicity (logP context) suitable for permeability assays
Membrane partitioning and brain penetrability assessment
Solid-state characterization and storage studies
Solved crystal structure and elevated melting point relative to phenyl analog
Polymorph consistency and long-term stability under ambient conditions
Chemical biology probe synthesis
Boc-protected amine for orthogonal deprotection; hydrophobic 4-methylphenyl tag
Site-selective functionalization and target engagement assay

Technical Documentation Hub

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